molecular formula C29H28N4O4 B10775908 Citreoindole

Citreoindole

Cat. No.: B10775908
M. Wt: 496.6 g/mol
InChI Key: PDYXWTDVSYEDKW-DQKFTCOISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Citreoindole, like other indole alkaloids, can undergo various chemical reactions. These include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically more complex indole derivatives .

Mechanism of Action

The mechanism of action of citreoindole involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are not fully elucidated, but it is known to inhibit cell proliferation and induce apoptosis in HeLa cells . Further research is needed to fully understand the pathways involved.

Comparison with Similar Compounds

Citreoindole is similar to other indole alkaloids such as haenamindole and fumiquinazoline . These compounds share structural similarities but differ in their specific biological activities and sources. Haenamindole, for example, is also isolated from marine fungi and exhibits anti-insectan activity . This compound’s uniqueness lies in its specific cytotoxicity against HeLa cells and its distinct diketopiperazine structure .

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields. Its unique structure and biological activities make it a valuable subject for further research and development.

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

(3S,6S)-3-[[(2S,10R,10aR)-10-hydroxy-4-oxo-2-phenyl-1,2,3,10a-tetrahydropyrimido[1,2-a]indol-10-yl]methyl]-6-benzylpiperazine-2,5-dione

InChI

InChI=1S/C29H28N4O4/c34-25-16-21(19-11-5-2-6-12-19)32-28-29(37,20-13-7-8-14-24(20)33(25)28)17-23-27(36)30-22(26(35)31-23)15-18-9-3-1-4-10-18/h1-14,21-23,28,32,37H,15-17H2,(H,30,36)(H,31,35)/t21-,22-,23-,28+,29+/m0/s1

InChI Key

PDYXWTDVSYEDKW-DQKFTCOISA-N

Isomeric SMILES

C1[C@H](N[C@H]2[C@](C3=CC=CC=C3N2C1=O)(C[C@H]4C(=O)N[C@H](C(=O)N4)CC5=CC=CC=C5)O)C6=CC=CC=C6

Canonical SMILES

C1C(NC2C(C3=CC=CC=C3N2C1=O)(CC4C(=O)NC(C(=O)N4)CC5=CC=CC=C5)O)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.